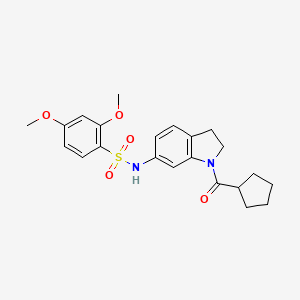

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-28-18-9-10-21(20(14-18)29-2)30(26,27)23-17-8-7-15-11-12-24(19(15)13-17)22(25)16-5-3-4-6-16/h7-10,13-14,16,23H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLYIYPFBFCQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O5S, with a molecular weight of approximately 430.5 g/mol. The compound features an indole derivative linked to a sulfonamide group, which is significant for its biological interactions.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.

Key Biological Activities

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of tumor cell proliferation and induction of apoptosis.

- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, indicating potential applications in treating infections.

- Inhibition of Histone Methyltransferase : The compound has been identified as a potential inhibitor of EZH2, a histone methyltransferase implicated in several cancers. This inhibition could lead to reactivation of tumor suppressor genes.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Indole Derivative : Starting from appropriate indole precursors.

- Coupling Reaction : Attaching the cyclopentanecarbonyl group through acylation reactions.

- Sulfonamide Formation : Reacting the resulting compound with sulfonamide derivatives.

Table 1: Summary of Biological Studies

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural combination, which imparts distinct chemical properties and biological activities compared to similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| N-(1-(thiophene-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide | Contains thiophene ring | Similar antitumor activity |

| N-(1-(cyclobutanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide | Cyclobutane instead of cyclopentane | Different pharmacological profile |

Comparison with Similar Compounds

Pharmacopoeia Standards and Quality Considerations

Though focuses on benzathine benzylpenicillin, it underscores the importance of stringent specifications (e.g., purity ≥98%, impurity limits) for sulfonamide derivatives. The target compound would require similar validation, including:

- Chromatographic Purity : HPLC/UV analysis to confirm ≥95% purity.

- Elemental Analysis : Matching calculated C, H, N, S percentages.

- Stability Studies : Assessing degradation under heat, light, and humidity .

Q & A

Q. What are the critical steps and conditions for synthesizing N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,4-dimethoxybenzenesulfonamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Cyclopentanecarbonyl chloride reacts with indoline-6-amine under basic conditions (e.g., triethylamine) in dichloromethane to form the cyclopentanecarbonyl-indoline intermediate.

- Step 2 : Sulfonylation of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Key Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (sulfonylation step) |

| Solvent | THF or DCM |

| Catalysts/Bases | Triethylamine, NaH |

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and chromatographic methods is used:

Q. What preliminary biological screening assays are recommended?

- In vitro kinase inhibition : Test against BTK, TRK, or JAK kinases at 1–10 μM concentrations using fluorescence polarization assays .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA (IC₅₀ typically 5–20 μM for related sulfonamides) .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays; compare with normal fibroblast controls .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Q. Data Contradiction Example :

Q. What computational strategies elucidate the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Simulate binding to BTK (PDB: 5P9J) over 100 ns to assess stability of hydrogen bonds with Met477 and Tyr551 .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with IC₅₀ values using Hammett constants .

- Free Energy Perturbation (FEP) : Predict ΔΔG for binding affinity changes upon methyl → ethyl substitution on the indoline ring .

Q. How can stability issues in aqueous buffers be addressed?

- pH Stability : Degradation occurs at pH >8.0; use phosphate buffer (pH 7.4) with 0.1% BSA to stabilize during bioassays .

- Light Sensitivity : Store solutions in amber vials; degradation half-life extends from 2 hours to 24 hours .

- Degradation Products : Identify via LC-MS (e.g., hydrolyzed cyclopentanecarbonyl group at m/z 327.10) .

Q. What SAR modifications enhance pharmacokinetic properties?

- Lipophilicity : Replace 2,4-dimethoxy with 2-trifluoromethyl (clogP increases from 2.1 to 3.4) to improve blood-brain barrier penetration .

- Metabolic Stability : Introduce deuterium at the indoline C-3 position; t₁/₂ in liver microsomes improves from 30 to 90 minutes .

- Solubility : Add PEGylated side chains; aqueous solubility increases from 0.1 mg/mL to 5 mg/mL .

Q. How are contradictions in biological activity data resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.